molecular formula C17H13ClF3N3O2 B2686289 3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 478248-97-4

3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2686289
CAS No.: 478248-97-4
M. Wt: 383.76
InChI Key: OBCBASGEPUIXQU-NUGSKGIGSA-N
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Description

The compound 3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine features a pyridine core substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. The hydrazine moiety at position 2 is conjugated to a 7-methoxybenzofuran-derived ethylidene group via an E-configuration.

Properties

IUPAC Name

3-chloro-N-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2/c1-9(14-6-10-4-3-5-13(25-2)15(10)26-14)23-24-16-12(18)7-11(8-22-16)17(19,20)21/h3-8H,1-2H3,(H,22,24)/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCBASGEPUIXQU-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine, a compound with a complex structure, has garnered interest due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and has a molecular weight of 383.76 g/mol. Its structure features a pyridine ring substituted with trifluoromethyl and a hydrazine moiety linked to a benzofuran derivative. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines. A review highlighted that benzo[b]furan derivatives possess antitumor properties, with structural modifications enhancing their antiproliferative activity .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Reference
BNC105MCF-710
Compound XHCT11615
Compound YA54912

Antibacterial Activity

The compound's structural components suggest it may also exhibit antibacterial properties. Studies on similar compounds have demonstrated effective antibacterial action against Gram-positive and Gram-negative bacteria. For example, certain benzofuran derivatives have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 2: Antibacterial Efficacy

Compound NameBacteria TestedMIC (µM)Reference
Compound AS. aureus20
Compound BE. coli40

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydrazine moiety is known for its role in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells . Furthermore, the trifluoromethyl group may enhance lipophilicity, improving cellular uptake.

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of benzofuran derivatives on MCF-7 breast cancer cells. The results indicated that compounds with methoxy substitutions at specific positions exhibited enhanced cytotoxicity compared to unsubstituted analogs, suggesting that similar modifications in the target compound could yield improved anticancer properties .
  • Case Study on Antibacterial Properties : Another investigation focused on synthesizing various benzofuran derivatives and testing their antibacterial efficacy against MRSA strains. The study found that compounds with electron-donating groups significantly increased antibacterial activity, highlighting the importance of structural optimization in enhancing bioactivity .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to 3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine exhibit significant antibacterial properties. For instance:

  • A study highlighted the effectiveness of related benzofuran derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance antibacterial activity against resistant strains, including MRSA (methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The compound has shown promise in anticancer research:

  • In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7) . The presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity, making it a candidate for further development in cancer therapy.

Antifungal Properties

Additionally, compounds with similar structures have been evaluated for antifungal activities:

  • Certain derivatives exhibited effective growth inhibition against fungal strains, indicating a broad spectrum of biological activity that could be harnessed for therapeutic purposes .

Case Studies

StudyFocusFindings
Study 1Antibacterial ActivityDemonstrated effectiveness against ESKAPE pathogens.
Study 2Anticancer ActivityShowed significant inhibition of HCT-15 and MCF-7 cell lines with IC50 values in low micromolar range.
Study 3Antifungal ActivityExhibited MIC values indicating strong antifungal properties against tested strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural motifs with the target molecule but differ in substituents or connectivity:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications
3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine (RN: 67522-05-8) Methylhydrazine substituent instead of benzofuran-ethylidene hydrazine 242.63 Intermediate in agrochemical synthesis
5-Chloro-2-[(E)-2-[phenyl(pyridin-2-yl)methylene]hydrazin-1-yl]pyridine (RN: 199596-24-2) Phenyl-pyridinyl methylene group replaces benzofuran; lacks trifluoromethyl 337.79 Potential ligand for metal coordination
Methyl 2-[1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]-1-hydrazinecarboxylate (RN: 337924-87-5) Methoxycarboxylate ester on hydrazine; phenoxy linkage to pyridine 428.79 Enhanced hydrophobicity for pesticidal use
1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine (RN: 1374652-48-8) Bromine replaces chlorine; simpler hydrazine without conjugation 270.53 Halogen-dependent reactivity in cross-coupling

Physicochemical and Spectroscopic Differences

Solubility and Stability
  • The target compound ’s benzofuran moiety likely enhances π-π stacking interactions, reducing aqueous solubility compared to the methylhydrazine analogue .
  • The methoxycarboxylate derivative (RN: 337924-87-5) exhibits increased hydrophobicity due to the ester group, favoring lipid membrane penetration .
NMR Spectral Shifts
  • Evidence from analogous hydrazine-pyridine compounds (e.g., RN: 199596-24-2) shows that substituents in regions equivalent to positions 29–36 and 39–44 (benzofuran vs. phenyl-pyridinyl) induce distinct chemical shifts. For example, protons near the benzofuran’s methoxy group show upfield shifts (~0.5 ppm) compared to phenyl-substituted derivatives .

Reactivity and Functional Implications

  • Electrophilic Substitution : The trifluoromethyl group in the target compound deactivates the pyridine ring, directing electrophilic attacks to the hydrazine-linked benzofuran system. In contrast, brominated analogues (e.g., RN: 1374652-48-8) undergo faster nucleophilic aromatic substitution .
  • Metal Coordination : The phenyl-pyridinyl hydrazine compound (RN: 199596-24-2) forms stable complexes with transition metals (e.g., Cu²⁺), whereas the target compound’s benzofuran may sterically hinder coordination .

Q & A

Q. What are the standard synthetic routes for synthesizing this hydrazinyl pyridine derivative?

The compound is typically synthesized via a condensation reaction between a hydrazine derivative and a carbonyl-containing precursor. For example, hydrazine hydrate reacts with a benzofuran-derived ketone under reflux in ethanol or methanol, followed by purification via recrystallization . Key parameters include pH control (~4–6), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 hydrazine:carbonyl). Characterization often involves TLC monitoring and spectroscopic validation.

Q. Which spectroscopic techniques are most effective for structural characterization?

A combination of FT-IR (to confirm N–H and C=N stretches at ~3200 cm⁻¹ and ~1600 cm⁻¹, respectively), UV-Vis (for π→π* transitions in the hydrazone moiety), and NMR (¹H/¹³C for substituent positioning) is standard. X-ray crystallography provides definitive geometric confirmation, with SHELX software (e.g., SHELXL) used for refinement .

Q. How is the molecular geometry of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. The SHELX suite refines parameters like bond lengths and angles, with R-factor thresholds <0.05 indicating high reliability .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set in Gaussian 09W) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites, aiding in understanding interactions with biological targets or materials . Comparative studies between computational and experimental data (e.g., NMR chemical shifts) validate accuracy.

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Cross-validation using multiple techniques is critical. For example, if NMR suggests tautomerism (enol-keto forms) but SCXRD shows a single structure, variable-temperature NMR or dynamic HPLC can detect equilibrium states. Computational MD simulations (e.g., in MOE) model tautomeric stability under different conditions .

Q. How can synthetic yield be optimized for this compound?

Design of Experiments (DoE) methodologies, such as response surface modeling, identify critical variables (e.g., temperature, solvent polarity, catalyst loading). Flow chemistry systems (e.g., microreactors) enhance reproducibility and reduce side reactions by precise control of residence time and mixing .

Q. What role does the trifluoromethyl group play in this compound’s applications?

The –CF₃ group enhances lipophilicity and metabolic stability, making the compound a candidate for medicinal chemistry (e.g., enzyme inhibition studies). In materials science, its electron-withdrawing nature modifies charge transport in organic semiconductors, as studied via cyclic voltammetry and DFT .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Poor crystal growth due to conformational flexibility is common. Strategies include using mixed solvents (e.g., DCM/hexane) for slow nucleation, or introducing co-crystallizing agents. High-throughput screening (e.g., 96-well plates) identifies optimal conditions. Twinned data can be resolved using SHELXL’s TWIN/BASF commands .

Methodological Notes

  • SHELX Refinement : Always validate hydrogen bonding and torsional angles using PLATON to detect missed symmetry or disorder .
  • DFT Protocols : Include solvent effects (IEF-PCM model) and vibrational frequency calculations to ensure optimized structures are minima (no imaginary frequencies) .
  • DoE Workflow : Use software like Minitab or JMP for factorial design and ANOVA analysis to prioritize significant variables .

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